- Isomerization of olefins catalyzed by the hexaaquaruthenium(2+) ionHelvetica Chimica Acta, 1992, 75(5), 1604-6,
Cas no 93-16-3 (Methyl isoeugenol)
Il metil isoeugenolo è un composto organico aromatico, appartenente alla famiglia dei fenilpropeni, utilizzato prevalentemente come fragranza e fissativo in profumeria e cosmetica. La sua struttura chimica, caratterizzata da un gruppo metossile e un gruppo allile, conferisce un aroma speziato, dolce e leggermente legnoso, simile a quello dell'eugenolo ma con maggiore stabilità e persistenza.
In ambito industriale, viene impiegato anche come intermedio nella sintesi di altri composti aromatici. Grazie alla sua purezza e alla bassa volatilità, è particolarmente adatto per formulazioni che richiedono una fragranza duratura. La sua compatibilità con diverse matrici lo rende versatile in applicazioni cosmetiche e nei prodotti per la cura personale.

Methyl isoeugenol structure
Nome del prodotto:Methyl isoeugenol
Methyl isoeugenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene
- 1,2-Dimethoxy-4-propen-1-yl benzene
- 3,4-Dimethoxy-1,1-propen-1-yl benzene
- Isoeugenenyl methyl ether
- Isoeugenol methyl ether
- Isoeugenyl methyl ether
- Methyl isoeugenol
- 4-(1-Propenyl)-1,2-dimethoxybenzene
- 1,2-Dimethoxy-4-(1-propenyl)benzene
- O-Methyl Isoeugenol
- 4-(1-Propenyl)pyrocatechol Dimethyl Ether
- 1,2-Dimethoxy-4-(1-propenyl)-benzene
- 4-Prop-1-enylveratrole
- 1,2-dimethoxy-4-prop-1-enylbenzene
- cis-O-Methylisoeugenol
- Benzene, 1,2-dimethoxy-4-(1Z)-1-propenyl-
- 1,2-Dimethoxy-4-propenylbenzene
- cis-Methylisoeugenol
- 4-cis-Propenylveratrole; cis-Isoeugenol methyl ether;cis-Methylisoeugenol
- Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
- Trans -Methyl isoeugenol
- DSSTox_CID_31194
- DSSTox_GSID_52621
- Tox21
- 1,2-Dimethoxy-4-(1-propen-1-yl)benzene (ACI)
- Benzene, 1,2-dimethoxy-4-(1-propenyl)- (9CI)
- Benzene, 1,2-dimethoxy-4-propenyl- (7CI, 8CI)
- Veratrole, 4-propenyl- (6CI)
- 1,2-Dimethoxy-4-propeneylbenzene
- 1-(3,4-Dimethoxyphenyl)-1-propene
- 1-Veratryl-1-propene
- 3,4-Dimethoxy-β-methylstyrene
- 3,4-Dimethoxypropenylbenzene
- 3-(3,4-Dimethoxyphenyl)-2-propene
- 4-Propenyl-1,2-dimethoxybenzene
- 4-Propenylveratrole
- Isohomogenol
- Methylisoeugenol
- NSC 46111
- O-Methylisoeugenol
- Isomethyleugenol
- trans-Methyl isoeugenol
- trans-isomethyleugenol
- trans-4-Propenylveratrole
- trans-Methylisoeugenol
- (E)-methyl isoeugenol
- 4-trans-Propenylveratrole
- Benzene, 1,2-dimethoxy-4-propenyl-, (E)-
- DTXSID501020311
- BRN 1911285
- NSC-46111
- W-100250
- VERATROLE, 4-PROPENYL-, TRANS-
- Benzene, 1,2-dimethoxy-4-(1-propenyl)-
- s3006
- Benzene, 1,2-dimethoxy-4-(1E)-1-propenyl-
- 1-Propene,4-dimethoxyphenyl)-
- J6M6C71VVR
- MFCD00009282
- Q10858039
- Tox21_303830
- UNII-J6M6C71VVR
- Q27108981
- Benzene,2-dimethoxy-4-propenyl-
- ghl.PD_Mitscher_leg0.366
- 54349-79-0
- NSC46111
- NCGC00357104-01
- 1,2-Dimethoxy-4-propenylbenzene, 99%
- AKOS005608367
- ISOEUGENYL METHYL ETHER, TRANS-
- AS-56928
- Methylisoeugenol, (E)-
- E)-1,2-Dimethoxy-4-(1-propenyl)benzene
- (E)-1,2-dimethoxy-4-(prop-1-enyl)benzene
- TRIDEUTEROMETHYLISOEUGENOL
- 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene
- Methyl isoeugenol, >=98%, FG
- Benzene,2-dimethoxy-4-(1-propenyl)-
- 4-Propenylveratrole; NSC 46111; 1,2-Dimethoxy-4-(1-propen-1-yl)benzene; 1-Veratryl-1-propene; 3,4-Dimethoxy-beta-methylstyrene; 4-Propenyl-1,2-dimethoxybenzene
- 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
- CHEBI:14469
- 93-16-3
- CHEMBL465829
- DTXCID4031194
- 1,3,4-Isoeugenol methyl ether
- EN300-2559873
- ISOHOMOEUGENOL
- MIe
- STK801268
- P1103
- 1,2-dimethoxy-4-prop-1-en-1-ylbenzene
- VS-02193
- methylation
- EN300-21037355
- EINECS 228-958-7
- iso eugenol methyl ether
- 6379-72-2
- (E)-ISOEUGENOL METHYL ETHER
- Benzene, 4-(1-propenyl)-1,2-dimethoxy
- 1,2-Dimethoxy-4-[1-propenyl]benzene #
- HY-N2439
- CS-0022657
- Benzene, 1,2-dimethoxy-4-propenyl
- Benzene, 1,2-dimethoxy-4-propenyl-
- (E)-1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE
- (E)-1-(3,4-DIMETHOXYPHENYL)PROPENE
- WLN: 2U1R CO1 DO1
- 1,4-Isoeugenol methyl ether
- 1,2-dimethoxy-4-[(1E)-prop-1-en-1-yl]benzene
- (E)-O-METHYLISOEUGENOL
- Veratrole, 4-propenyl-
- BENZENE,1,2-DIMETHOXY,4-PROPENYL ISOEUGENOL,METHYL ETHER
- CHEBI:6877
- CAS-93-16-3
- (e)-methylisoeugenol
- 1-Propene, 1-(3,4-dimethoxyphenyl)-
- BBL009809
- DTXSID0052621
- FEMA NO. 2476, E-
-
- MDL: MFCD00009282
- Inchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3
- Chiave InChI: NNWHUJCUHAELCL-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(OC)=CC(C=CC)=CC=1
Proprietà calcolate
- Massa esatta: 178.09938g/mol
- Carica superficiale: 0
- XLogP3: 2.5
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta legami ruotabili: 3
- Massa monoisotopica: 178.09938g/mol
- Massa monoisotopica: 178.09938g/mol
- Superficie polare topologica: 18.5Ų
- Conta atomi pesanti: 13
- Complessità: 166
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 178.23
Proprietà sperimentali
- Colore/forma: Liquido da incolore a giallastro. Ha una fragranza speziata dolce con fragranza floreale e un tono profumato di pietra e bambù
- Densità: 1.05 g/mL at 25 °C(lit.)
- Punto di fusione: 98-100 °C (lit.)
- Punto di ebollizione: 264°C(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.568(lit.)
- Solubilità: Insoluble in glycerine and propylene glycol; soluble in most fixed oils
- PSA: 18.46000
- LogP: 2.73690
- Indice di rifrazione: 1.566-1.569
- FEMA: 2476
- Solubilità: Solubile in etanolo, etere e benzene, leggermente solubile in etere di petrolio, insolubile in acqua.
Methyl isoeugenol Informazioni sulla sicurezza
- Prompt:avviso
- Dichiarazione di pericolo: H303
- Dichiarazione di avvertimento: P312
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: R36/38: irritante per occhi e pelle.
- Istruzioni di sicurezza: S26-S36
- RTECS:CZ7000000
- Frasi di rischio:R36/38
Methyl isoeugenol Dati doganali
- CODICE SA:2909309090
- Dati doganali:
Codice doganale cinese:
2909309090Panoramica:
2909309090 Altri eteri aromatici e loro derivati alogenati\solfonazione\derivati nitrati(compresi i derivati nitrosativi). Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2909309090 altri eteri aromatici e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
Methyl isoeugenol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046929-500g |
Methyl isoeugenol |
93-16-3 | 98% | 500g |
¥1082 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZE239-100ml |
Methyl isoeugenol |
93-16-3 | 98.0%(GC) | 100ml |
¥432.0 | 2022-06-10 | |
MedChemExpress | HY-N2439-50mg |
Methyl isoeugenol |
93-16-3 | ≥98.0% | 50mg |
¥1800 | 2023-06-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M79431-20mg |
Methyl isoeugenol |
93-16-3 | 20mg |
¥148.0 | 2022-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046929-10g |
Methyl isoeugenol |
93-16-3 | 98% | 10g |
¥58 | 2023-04-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D136905-5G |
Methyl isoeugenol |
93-16-3 | 5g |
¥558.19 | 2023-11-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5661-50 mg |
Methyl isoeugenol |
93-16-3 | 98.00% | 50mg |
¥1004.00 | 2022-02-28 | |
MedChemExpress | HY-N2439-100mg |
Methyl isoeugenol |
93-16-3 | ≥98.0% | 100mg |
¥350 | 2024-07-21 | |
DC Chemicals | DCZ-252-20 mg |
Methyl isoeugenol |
93-16-3 | >98% | 20mg |
$280.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005685-500ml |
Methyl isoeugenol |
93-16-3 | 98% | 500ml |
¥737 | 2024-05-20 |
Methyl isoeugenol Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Methyltransferase Solvents: Water ; 18 h, pH 7.4, 30 °C
Riferimento
- One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPAAngewandte Chemie, 2022, 61(8),,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: 2,8-Bis(1-methylethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ; 24 h, 40 °C
Riferimento
- Synthesis of Di-substituted proazaphosphatrane and its application in carbon-carbon double-bond isomerizationChemical Research in Chinese Universities, 2010, 26(5), 768-772,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 1 h, 25 °C
1.2 10 h, 25 °C
1.3 Reagents: Water ; 25 °C
1.2 10 h, 25 °C
1.3 Reagents: Water ; 25 °C
Riferimento
- Sustainable Production of Bioactive Molecules from C-Lignin-Derived PropenylcatecholChemSusChem, 2022, 15(14),,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, rt
Riferimento
- Synthesis, antifeedant activity against Coleoptera and 3D QSAR study of alpha-asarone derivativesSAR and QSAR in Environmental Research, 2014, 25(3), 173-188,
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt → reflux
1.2 Solvents: Diethyl ether ; 2 h, reflux
1.2 Solvents: Diethyl ether ; 2 h, reflux
Riferimento
- Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed HydroaminationAngewandte Chemie, 2021, 60(44), 23584-23589,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ; 18 h, reflux
Riferimento
- Synthesis of Alkenyl Boronates from Allyl-Substituted Aromatics Using an Olefin Cross-Metathesis ProtocolJournal of Organic Chemistry, 2013, 78(13), 6786-6792,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Solvents: Diethyl ether , Chloroform
Riferimento
- Reactions of some N-acyl-1-alkylamines with polyphosphoric ester PPE: nuclear magnetic resonance and stereochemistry of reaction productsCanadian Journal of Chemistry, 1987, 65(11), 2568-74,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: (SP-5-41)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro[… Solvents: Toluene ; 1 h, reflux
Riferimento
- Ruthenium-Catalyzed One-Pot Synthesis of (E)-(2-Arylvinyl)boronates through an Isomerization/Cross-Metathesis Sequence from Allyl-Substituted AromaticsEuropean Journal of Organic Chemistry, 2014, 2014(16), 3328-3333,
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ; 4 h, rt → 220 °C
Riferimento
- Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual SaltsChemSusChem, 2022, 15(3),,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Formaldehyde Catalysts: Triphenylphosphine , Rhodium, tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1:κO2)]di-, (Rh-Rh) Solvents: Toluene ; 20 h, 90 °C
Riferimento
- Valorisation of biobased olefins via Rh-catalyzed transfer hydroformylation and isomerization using formaldehyde as a CO/H2 surrogateCatalysis Science & Technology, 2022, 12(22), 6883-6890,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 1947407-22-8 Solvents: Water ; 10 min, rt
1.2 18 h, 95 °C
1.2 18 h, 95 °C
Riferimento
- Micellar promoted alkenes isomerization in water mediated by a cationic half-sandwich Ru(II) complexInorganica Chimica Acta, 2017, 455, 535-539,
Synthetic Routes 20
Methyl isoeugenol Raw materials
- S-Adenosyl-L-methionine
- Veratraldehyde
- Vinylboronic Acid Pinacol Ester
- Ethyltriphenylphosphonium bromide
- Isoeugenol
- Formamide, N-[1-(3,4-dimethoxyphenyl)propyl]-
- 4-(Prop-1-en-1-yl)benzene-1,2-diol
- Methyl Eugenol
- Eugenol
Methyl isoeugenol Preparation Products
Methyl isoeugenol Letteratura correlata
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
4. Book reviews
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Categorie correlate
- Solventi e chimici organici Composti organici benzoidi Benzene e derivati sostituiti Dimetossibenzeni
- Solventi e chimici organici Composti organici benzoidi Benzene e derivati sostituiti Metossibenzeni Dimetossibenzeni
- Solventi e chimici organici Composti organici Acidi/Esteri
- Solventi e chimici organici Composti organici Idrocarburi
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-16-3)Methyl isoeugenol

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Shanghai Jinhuan Chemical CO., LTD.
(CAS:93-16-3)Methyl isoeugenol

Purezza:98.00%
Quantità:25kg
Prezzo ($):Inchiesta